1-(2-Fluorophenyl)-3-phenylthiourea
Description
1-(2-Fluorophenyl)-3-phenylthiourea (Compound V, Fig. 6 in ) is an unsymmetrical thiourea derivative featuring a fluorine atom at the ortho position of one phenyl ring. Thioureas are versatile in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and electronic properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXHWHWOAYXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387240 | |
| Record name | 1-(2-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-13-7 | |
| Record name | N-(2-Fluorophenyl)-N′-phenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62644-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-3-phenylthiourea can be synthesized through the reaction of 2-fluoroaniline with phenyl isothiocyanate. The reaction typically occurs in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{2-Fluoroaniline} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Oxidation Reactions
The thiourea moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
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Oxidizing Agents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
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Products :
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Sulfoxide (C=S→O intermediate)
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Sulfone (C=O₂ final product)
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Table 2: Oxidation Conditions and Outcomes
| Oxidizing Agent | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 25°C | Sulfoxide | 65% | |
| mCPBA | 0–5°C | Sulfone | 78% |
Reduction Reactions
Reduction of the thiocarbonyl group produces corresponding amines:
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Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
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Mechanism :
Table 3: Reduction Parameters
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | Reflux | 1-(2-Fluorophenyl)-3-phenylurea | 72% | |
| NaBH₄ | EtOH | 25°C | Partial reduction | 45% |
Electrophilic Aromatic Substitution
The fluorophenyl and phenyl groups participate in halogenation and nitration:
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Halogenation : Bromine (Br₂) in acetic acid yields mono- and di-substituted derivatives.
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Nitration : Nitric acid (HNO₃) introduces nitro groups at the meta/para positions.
Table 4: Substitution Reactions
Coordination Chemistry
The thiourea group acts as a ligand for transition metals (e.g., Ir, Pd), forming complexes with potential catalytic activity:
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Example : Reaction with [Ir(ppy)₂Cl]₂ in toluene yields iridium-thiourea complexes .
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Application : These complexes are studied for photophysical properties and anticancer activity .
Stability and Degradation
Scientific Research Applications
Chemical Applications
Synthesis Intermediates
1-(2-Fluorophenyl)-3-phenylthiourea serves as an important intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to the development of compounds with enhanced biological activities. For instance, it can be used to synthesize various thiourea derivatives that exhibit distinct properties and applications in drug development .
Coordination Chemistry
The compound also functions as a ligand in coordination chemistry. Its ability to form complexes with metal ions is utilized in catalysis and material science. Research indicates that thiourea derivatives can stabilize metal ions and enhance catalytic activity in various reactions .
Biological Applications
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. For example, it displayed minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotic |
|---|---|---|
| Staphylococcus aureus | 4.03 | Comparable to ceftriaxone |
| Pseudomonas aeruginosa | 8.94 | Higher than standard |
Antioxidant Properties
The compound has shown promising antioxidant potential in various assays, such as DPPH and ABTS tests. These studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Research into the anticancer properties of this compound reveals its ability to inhibit the growth of cancer cells through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways. The compound has demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines, indicating its potential as a therapeutic agent .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it suitable for use as a stabilizer in formulations of various industrial products, enhancing their performance and longevity .
Case Studies and Research Findings
Several studies have highlighted the multifaceted applications of thiourea derivatives:
- Enzyme Inhibition : A study evaluated the enzyme inhibitory potential of various thioureas, including this compound, demonstrating effective inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative disease treatment .
- Antidiabetic Activity : The compound's potential as an antidiabetic agent was assessed through its ability to inhibit glucose-6-phosphatase and alpha-amylase, contributing to its profile as a multifunctional therapeutic candidate .
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-phenylthiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea group, which can form hydrogen bonds and coordinate with metal ions. These interactions may influence biological pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position and Electronic Influence :
- 1-(4-Chlorophenyl)-3-phenylthiourea (): The para-chloro substituent enhances corrosion inhibition efficiency (86.5% at 10 mM in 2 M HCl) due to its electron-withdrawing nature, which improves adsorption on metal surfaces.
- 1-(4-Methoxyphenyl)-3-phenylthiourea (): The electron-donating methoxy group decreases inhibition efficiency (72.3%), suggesting that electron-withdrawing groups (e.g., F, Cl) are more favorable for corrosion applications. The fluorine atom’s electronegativity could position the 2-fluoro derivative between chloro and methoxy analogs in performance .
Crystal Packing and Hydrogen Bonding :
- 1-(2-Aminoethyl)-3-phenylthiourea (): Forms hydrogen-bonded tapes via N–H⋯S and N–H⋯N interactions. The dihedral angle between the phenyl ring and thiourea group is 44.9°, influencing molecular stacking.
Enzyme Inhibition :
- 1-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (): Exhibits α-glucosidase inhibition (IC₅₀ = 9.77 mM), outperforming acarbose (IC₅₀ = 9.77 mM vs. 56.6% inhibition at 15 mM). The 2-fluoro analog’s activity is unreported but could vary based on substituent effects on enzyme binding .
- 1-(3-Chlorophenyl)-3-cyclohexylthiourea (): Shows moderate anti-cholinesterase activity (IC₅₀ = 50–60 µg/mL). Fluorine’s smaller size compared to chlorine might enhance selectivity or potency in similar assays, though this requires validation .
Antibacterial and Antioxidant Potential:
Corrosion Inhibition Performance
Electrochemical Behavior :
- Organoselenium Derivatives (DS036 and DS038, ): Achieve >90% inhibition efficiency in HCl via selenium’s synergistic effects. While lacking selenium, the 2-fluoro compound’s inhibition may rely on fluorine’s electronegativity to stabilize adsorbed layers, though direct data are unavailable .
- Para-Substituted Derivatives (): Inhibition efficiency follows Cl > Br > CH₃ > OCH₃. The ortho-fluoro analog’s efficiency is likely lower than para-Cl due to reduced electronic effects and steric factors .
Melting Points and Solubility :
- 1-(4-Acetylphenyl)-3-phenylthiourea (): Melts at 186–187°C, while 1-(2-fluorophenyl)-3-phenylthiourea’s melting point is unreported. Fluorine’s electronegativity may increase melting points compared to non-halogenated analogs .
- Safety Data (): Fluorinated thioureas like 1-(2-methoxyphenyl)-3-prop-2-enylthiourea require precautions for inhalation and skin contact. The 2-fluoro derivative likely shares similar handling requirements .
Biological Activity
1-(2-Fluorophenyl)-3-phenylthiourea (Compound V) is a thiourea derivative that has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the thiourea moiety. The synthesis typically involves the reaction of 2-fluoroaniline with phenylisothiocyanate, yielding the thiourea compound in high purity and yield.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
Antioxidant Activity
The antioxidant potential of Compound V has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it exhibits considerable antioxidant activity, which is attributed to its ability to neutralize free radicals effectively.
Cytotoxicity Studies
In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines, notably MCF-7 (breast cancer) and other tumor cell lines.
- IC50 Values :
The biological activities of thioureas, including Compound V, are often linked to their ability to inhibit specific enzymes or interact with cellular pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes like acetylcholinesterase and alpha-amylase, which are significant in various metabolic processes .
- Cell Cycle Arrest : Studies suggest that treatment with Compound V can lead to cell cycle arrest in the S phase in cancer cells, indicating a mechanism for inducing apoptosis .
Case Studies
- Antibacterial Efficacy : A study conducted on various thiourea derivatives including Compound V showed that it was more potent than previously reported compounds against multi-drug resistant strains .
- Cytotoxicity in Cancer Research : Research indicated that Compound V significantly reduced cell viability in breast cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .
Q & A
Q. What strategies validate structure-activity relationships (SAR) for thiourea derivatives?
- Methodological Answer : Congeneric series synthesis (e.g., varying substituents on the phenyl ring) followed by PCA (Principal Component Analysis) links structural descriptors (Hammett σ, molar refractivity) to bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance kinase inhibition by 2.3-fold compared to -CH3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
